Cas no 66092-67-9 (Ethyl 3-[(2-methoxyethyl)amino]propanoate)

Ethyl 3-[(2-methoxyethyl)amino]propanoate is a versatile ester-amine derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both ester and amino functionalities, enables reactivity in nucleophilic and condensation reactions. The methoxyethylamino group enhances solubility in polar solvents, facilitating its use in homogeneous reaction systems. This compound is particularly valuable in the preparation of β-amino esters, which serve as precursors for bioactive molecules and fine chemicals. Its stability under standard conditions and compatibility with a range of reagents make it a practical choice for synthetic workflows. The product is typically supplied with high purity, ensuring consistent performance in demanding applications.
Ethyl 3-[(2-methoxyethyl)amino]propanoate structure
66092-67-9 structure
Product Name:Ethyl 3-[(2-methoxyethyl)amino]propanoate
CAS No:66092-67-9
MF:C8H17NO3
MW:175.225482702255
MDL:MFCD01476077
CID:1069527
PubChem ID:12643415
Update Time:2025-09-27

Ethyl 3-[(2-methoxyethyl)amino]propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-[(2-methoxyethyl)amino]propanoate
    • AKOS005289780
    • SCHEMBL13435480
    • EN300-766820
    • Ethyl 3-((2-methoxyethyl)amino)propanoate
    • MFCD01476077
    • ethyl 3-(2-methoxyethylamino)propanoate
    • 66092-67-9
    • MDL: MFCD01476077
    • Inchi: 1S/C8H17NO3/c1-3-12-8(10)4-5-9-6-7-11-2/h9H,3-7H2,1-2H3
    • InChI Key: YRZBCDDHSOESLU-UHFFFAOYSA-N
    • SMILES: O(C)CCNCCC(=O)OCC

Computed Properties

  • Exact Mass: 175.12084340g/mol
  • Monoisotopic Mass: 175.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 8
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 47.6Ų

Ethyl 3-[(2-methoxyethyl)amino]propanoate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Ethyl 3-[(2-methoxyethyl)amino]propanoate Pricemore >>

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Ethyl 3-[(2-methoxyethyl)amino]propanoate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:66092-67-9)Ethyl 3-[(2-methoxyethyl)amino]propanoate
Order Number:A1169322
Stock Status:in Stock
Quantity:10g/2g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:14
Price ($):938.0/450.0
Email:sales@amadischem.com

Additional information on Ethyl 3-[(2-methoxyethyl)amino]propanoate

Ethyl 3-[2-methoxyethylamino]propanoate (CAS No: 66092-67-9) in Modern Chemical and Pharmaceutical Research

Ethyl 3-[2-methoxyethylamino]propanoate, identified by its CAS number 66092-67-9, is a significant compound in the realm of chemical and pharmaceutical research. This ester derivative has garnered attention due to its versatile structural properties and potential applications in drug development and biochemical studies. The presence of both an amine group and an ester moiety makes it a compound of interest for synthetic chemists and pharmacologists exploring novel molecular architectures.

The chemical structure of Ethyl 3-[2-methoxyethylamino]propanoate consists of a propanoate ester linked to an amine functional group, which is further substituted with a 2-methoxyethyl moiety. This specific arrangement imparts unique physicochemical properties, such as solubility and reactivity, that are critical for its utility in various scientific applications. The compound's ability to act as a building block in organic synthesis has made it valuable in the creation of more complex molecules, particularly in the pharmaceutical industry.

In recent years, Ethyl 3-[2-methoxyethylamino]propanoate has been studied for its potential role in the synthesis of bioactive molecules. Researchers have been particularly interested in its application as an intermediate in the production of drugs targeting neurological disorders. The compound's structural features suggest that it may serve as a precursor for agents that interact with neurotransmitter systems, offering promising avenues for therapeutic intervention. For instance, modifications to the amine and ester groups could lead to derivatives with enhanced binding affinity to specific receptors or enzymes involved in neurological pathways.

The pharmaceutical industry has always been at the forefront of utilizing novel compounds like Ethyl 3-[2-methoxyethylamino]propanoate to develop innovative treatments. Current research indicates that this compound may be instrumental in creating drugs with improved pharmacokinetic profiles. By leveraging its structural flexibility, scientists aim to design molecules that exhibit better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such advancements are crucial for translating laboratory findings into effective clinical therapies.

Beyond pharmaceutical applications, Ethyl 3-[2-methoxyethylamino]propanoate has found utility in biochemical research. Its role as a substrate or intermediate in enzymatic reactions has been explored by biochemists seeking to understand metabolic pathways and enzyme mechanisms. The compound's reactivity with various enzymes provides insights into how biological processes can be modulated at the molecular level. This knowledge is essential for developing targeted therapies and understanding disease mechanisms.

The synthesis of Ethyl 3-[2-methoxyethylamino]propanoate involves multi-step organic reactions that highlight the compound's synthetic versatility. Advanced synthetic methodologies have enabled researchers to produce this compound with high purity and yield, making it more accessible for industrial and academic use. Techniques such as catalytic hydrogenation, nucleophilic substitution, and esterification play key roles in constructing its complex structure. These synthetic strategies not only demonstrate the compound's potential but also contribute to the broader field of organic chemistry.

The safety and handling of Ethyl 3-[2-methoxyethylamino]propanoate are critical considerations in both laboratory and industrial settings. While not classified as a hazardous material under standard regulations, proper protocols must be followed to ensure safe handling. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks. As with any chemical substance, adherence to good laboratory practices (GLP) is essential when conducting experiments involving this compound.

The future prospects of Ethyl 3-[2-methoxyethylamino]propanoate are promising, given its diverse applications across multiple scientific disciplines. Ongoing research continues to uncover new possibilities for its use in drug discovery, material science, and biochemical studies. Collaborative efforts between academia and industry are likely to drive further innovation, leading to novel applications that could benefit society significantly. As our understanding of molecular interactions deepens, compounds like Ethyl 3-[2-methoxyethylamino]propanoate will continue to play a pivotal role in advancing scientific knowledge.

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Amadis Chemical Company Limited
(CAS:66092-67-9)Ethyl 3-[(2-methoxyethyl)amino]propanoate
A1169322
Purity:99%/99%
Quantity:10g/2g
Price ($):938.0/450.0
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